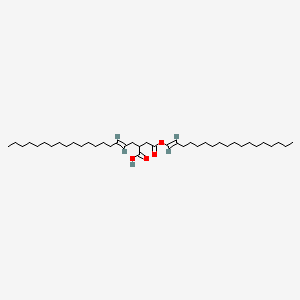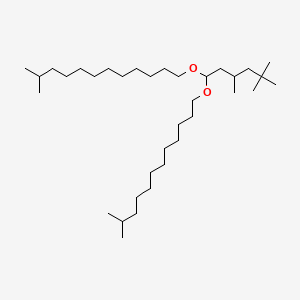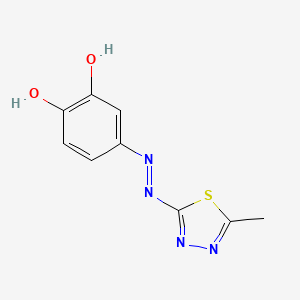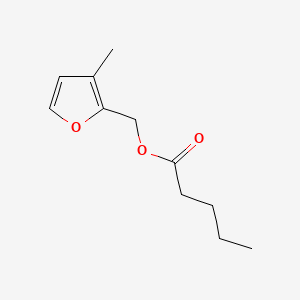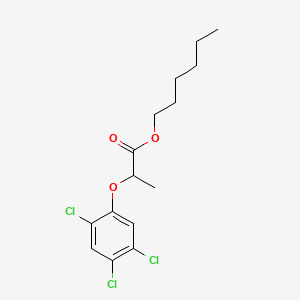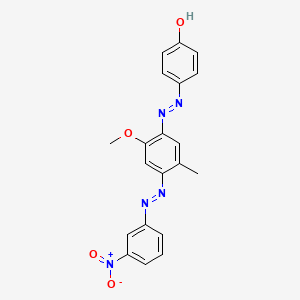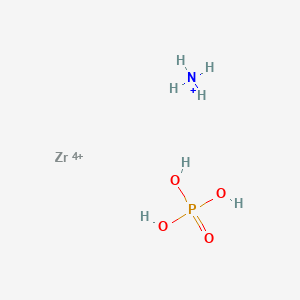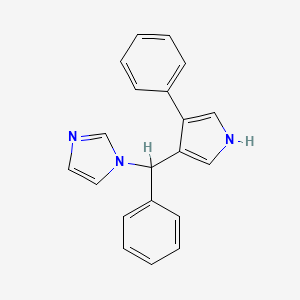
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through a series of cyclization and dehydrative aromatization steps .
Analyse Chemischer Reaktionen
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in the immune response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds such as:
4-Phenyl-1H-imidazole: This compound also contains a phenyl group attached to the imidazole ring but lacks the pyrrole group.
1-(4-Hydroxyphenyl)imidazole: This compound features a hydroxy group instead of a pyrrole group, leading to different chemical properties and applications.
The uniqueness of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its combination of the phenyl and pyrrole groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
150061-74-8 |
|---|---|
Molekularformel |
C20H17N3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[phenyl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H17N3/c1-3-7-16(8-4-1)18-13-22-14-19(18)20(23-12-11-21-15-23)17-9-5-2-6-10-17/h1-15,20,22H |
InChI-Schlüssel |
OXAYMRKIQACOMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CC=C3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


